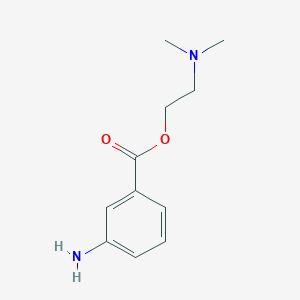

2-(Dimethylamino)ethyl 3-aminobenzoate

货号:

B115158

CAS 编号:

141998-47-2

分子量:

208.26 g/mol

InChI 键:

FASGLKUAWBYRMU-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-(Dimethylamino)ethyl 3-aminobenzoate is an ester derivative of 3-aminobenzoic acid, featuring a dimethylaminoethyl group attached to the carboxylate moiety. Its structure combines a polar amino group on the aromatic ring with a tertiary amine in the ester side chain, conferring unique physicochemical properties.

属性

CAS 编号 |

141998-47-2 |

|---|---|

分子式 |

C11H16N2O2 |

分子量 |

208.26 g/mol |

IUPAC 名称 |

2-(dimethylamino)ethyl 3-aminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |

InChI 键 |

FASGLKUAWBYRMU-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC(=CC=C1)N |

规范 SMILES |

CN(C)CCOC(=O)C1=CC(=CC=C1)N |

同义词 |

Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI) |

产品来源 |

United States |

相似化合物的比较

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl 3-aminobenzoate

Structural Differences :

- Ethyl 4-(dimethylamino)benzoate has a dimethylamino group at the para position of the benzoate ring, whereas 2-(dimethylamino)ethyl 3-aminobenzoate has an amino group at the meta position and a dimethylaminoethyl ester side chain.

Functional Performance :

- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (polymerization efficiency) compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate .

Physical Properties :

- The meta-amino group in 2-(Dimethylamino)ethyl 3-aminobenzoate increases hydrogen-bonding capacity, likely improving solubility in polar solvents compared to ethyl 4-(dimethylamino)benzoate.

2-(Diethylamino)ethyl 2-Hydroxy-3-methylbenzoate

Structural Differences :

- The diethylamino group (vs. dimethylamino) increases hydrophobicity, while the 2-hydroxy-3-methylbenzoate moiety introduces steric hindrance and hydrogen-bonding capability .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Functional Group Comparison :

- This compound replaces the ester group with an amide, enhancing stability against hydrolysis. The hydroxyl and dimethylamino groups create a rigid, hydrogen-bonded structure, contrasting with the flexible ester chain in 2-(Dimethylamino)ethyl 3-aminobenzoate .

Methyl 2-[(3-Amino-2-hydroxybenzoyl)amino]acetate

Key Differences :

- This compound features an acetamide linker and a hydroxyl group, promoting intramolecular hydrogen bonding. The absence of a dimethylamino group reduces its basicity compared to 2-(Dimethylamino)ethyl 3-aminobenzoate .

Comparative Data Table

Research Findings and Implications

- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in polymerization, suggesting that 2-(Dimethylamino)ethyl 3-aminobenzoate’s ester-amine structure could offer similar advantages if optimized for specific initiator systems .

- Metal Catalysis: Compounds with hydroxyl groups (e.g., 2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate) show superior metal coordination, whereas the meta-amino group in 2-(Dimethylamino)ethyl 3-aminobenzoate may favor alternative catalytic mechanisms .

- Solubility and Bioavailability: The dimethylaminoethyl group enhances solubility in organic media, making 2-(Dimethylamino)ethyl 3-aminobenzoate a candidate for drug formulation, though toxicity studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。